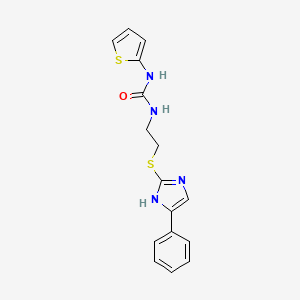

1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-yl)urea

Description

1-(2-((4-Phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-yl)urea is a heterocyclic urea derivative featuring a phenyl-substituted imidazole core linked via a thioethyl group to a thiophen-2-yl urea moiety. The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions under controlled conditions (e.g., 40°C, as described in ). The thiophene and imidazole moieties contribute to its planar aromatic structure, which may enhance π-π stacking interactions in biological targets, while the urea group provides hydrogen-bonding capabilities critical for molecular recognition.

Properties

IUPAC Name |

1-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS2/c21-15(20-14-7-4-9-22-14)17-8-10-23-16-18-11-13(19-16)12-5-2-1-3-6-12/h1-7,9,11H,8,10H2,(H,18,19)(H2,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHPBXYOFHDMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach includes:

-

Formation of the Imidazole Derivative:

- Starting with 4-phenyl-1H-imidazole, the thiolation is achieved using a thiolating agent such as thiourea in the presence of a base like sodium hydroxide.

- The reaction is carried out in a solvent such as ethanol under reflux conditions.

-

Alkylation:

- The thiolated imidazole is then reacted with an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethyl linker.

- This step is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

-

Urea Formation:

- The final step involves the reaction of the alkylated product with thiophene-2-isocyanate to form the urea linkage.

- This reaction is usually conducted in a solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene and imidazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced at the urea linkage using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.

Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products:

Oxidation: Oxidized derivatives of the thiophene and imidazole rings.

Reduction: Reduced urea derivatives.

Substitution: Brominated or nitrated phenyl and thiophene derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its potential as a ligand in coordination chemistry.

Biology:

- Investigated for its antimicrobial and antifungal properties due to the presence of the imidazole ring.

- Potential use as an enzyme inhibitor in biochemical research.

Medicine:

- Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infections.

- Studied for its ability to interact with biological targets like proteins and nucleic acids.

Industry:

- Potential applications in the development of new materials with specific electronic or optical properties.

- Used in the synthesis of polymers and other advanced materials.

Biological Activity

1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-yl)urea, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 358.5 g/mol. The compound features an imidazole ring, a phenyl group, and a urea moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound often act on various biological targets, including enzymes and receptors involved in disease processes. The presence of the imidazole ring suggests potential interactions with enzymes like indoleamine 2,3-dioxygenase (IDO), which is implicated in immune regulation and cancer progression .

Antimicrobial Activity

Studies have shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their activity against Mycobacterium tuberculosis, demonstrating promising results in inhibiting bacterial growth . The Minimum Inhibitory Concentration (MIC) values for these compounds were assessed using the Microplate Alamar Blue Assay (MABA), which is a standard method for determining antimicrobial efficacy.

| Compound | MIC (µM) | Cytotoxicity (IC50 µM) |

|---|---|---|

| TTU1 | >200 | Not specified |

| TTU2 | >200 | Not specified |

| TTU3 | 25 | Not specified |

| TTU4 | 50 | Not specified |

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies that highlight the role of imidazole derivatives in inhibiting tumor growth. These compounds may exert their effects by targeting specific signaling pathways involved in cancer cell proliferation and survival. For example, the inhibition of IDO has been linked to enhanced immune responses against tumors .

Study on Antitubercular Activity

In a study focused on the synthesis and evaluation of urea derivatives with thiophene and thiazole moieties, several compounds were tested against Mycobacterium tuberculosis H37Rv. Among the synthesized derivatives, those structurally related to this compound showed varying degrees of activity against drug-resistant strains, indicating their potential as new therapeutic agents .

Structure-Based Drug Design

A systematic study aimed at developing IDO inhibitors involved analogs of 4-phenyl-imidazole. The findings suggested that modifications to the imidazole structure could enhance binding affinity and inhibitory potency against IDO, thereby providing insights into how similar modifications could be applied to this compound for improved biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogues

- Key Observations: Substituent Effects: The target compound’s 4-phenylimidazole group contrasts with fluorophenyl or chlorophenyl substituents in analogues (e.g., 11a, compound 4), which may alter electronic properties and binding affinities. Linker Flexibility: The thioethyl linker in the target compound differs from rigid triazole or piperazine linkers in analogues (e.g., 11a), possibly affecting conformational stability and target engagement.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-yl)urea, considering its imidazole and thiophene moieties?

- Methodology : The synthesis can be approached via multi-step reactions. First, construct the 4-phenyl-1H-imidazole-2-thiol core using cyclocondensation of α-ketoaldehydes with thiourea derivatives, as demonstrated in analogous imidazole syntheses . Next, introduce the thioethyl linker through nucleophilic substitution (e.g., reacting with 1,2-dibromoethane), followed by coupling with 3-(thiophen-2-yl)urea. highlights the use of three-component coupling reactions involving thiourea and heterocyclic systems, which could be adapted for urea formation . Optimize solvent choice (e.g., DMF or acetonitrile) and catalysts (e.g., triethylamine) to enhance yields .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology : Use a combination of:

- FT-IR to confirm functional groups (e.g., urea C=O stretch ~1650–1700 cm⁻¹, thiophene C-S ~600–700 cm⁻¹) .

- NMR (¹H and ¹³C) to resolve aromatic protons (imidazole and thiophene) and linker ethyl groups. For example, the thioethyl (-S-CH₂-CH₂-) protons typically appear as triplets near δ 2.8–3.5 ppm .

- Elemental analysis (C, H, N, S) to verify purity, with deviations <0.4% indicating acceptable synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodology :

- Standardize assay conditions : Variations in solvent (DMSO vs. aqueous buffers), cell lines, or concentration ranges (e.g., µM vs. nM) can skew results. Replicate experiments under controlled conditions, as in ’s randomized block design for minimizing environmental variability .

- Meta-analysis : Cross-reference data from independent studies (e.g., cytotoxicity vs. enzyme inhibition) to identify trends. For example, notes limited toxicity data, suggesting the need for parallel in vitro/in vivo validation .

Q. What computational strategies are recommended for predicting the binding affinity of this urea derivative with target enzymes?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions between the urea moiety and enzyme active sites. ’s docking studies of similar compounds (e.g., 9c with acetylcholinesterase) demonstrate how binding poses (e.g., hydrogen bonds with catalytic triads) can guide SAR .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) to prioritize derivatives for synthesis .

Q. How to design experiments to assess the compound’s toxicity profile given limited ecotoxicological data?

- Methodology :

- In vitro assays : Use HepG2 or HEK293 cells for acute toxicity (MTT assay) and genotoxicity (Comet assay). Include positive controls (e.g., cisplatin for apoptosis) and validate with flow cytometry .

- Environmental toxicity : Follow OECD guidelines for Daphnia magna (48-h LC50) or algal growth inhibition. ’s lack of ecotoxicological data necessitates baseline testing at 1–100 mg/L concentrations .

Q. What methodologies are suitable for studying the structure-activity relationship (SAR) of modifications to the thiophene or phenyl groups?

- Methodology :

- Analog synthesis : Replace the thiophene with furan ( ) or vary phenyl substituents (e.g., electron-withdrawing -NO₂ vs. -OCH₃) to probe electronic effects .

- Biological profiling : Test analogs against target enzymes (e.g., kinase inhibition assays) and correlate activity with structural descriptors (Hammett σ, logP). ’s thiophene derivatives (e.g., 3a–3b) show how substituents impact bioactivity .

- QSAR modeling : Use MOE or Schrodinger’s QikProp to generate predictive models linking substituent properties (e.g., molar refractivity) to IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.